G-418 disulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

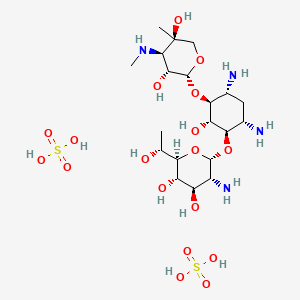

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1R)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4)/t6-,7+,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEPSJJJMTWUCP-DHDYTCSHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N4O18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49662-05-7, 108321-42-2 | |

| Record name | Antibiotic G-418, sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049662057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Streptamine, O-2-amino-2,7-dideoxy-D-glycero-α-D-gluco-heptopyranosyl-(1.fwdarw.4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1.fwdarw.6)]-2-deoxy-, sulfate (1:2) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

G-418 Disulfate: A Technical Guide to its Mechanism of Action in Eukaryotic Cells

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms through which G-418 disulfate (also known as Geneticin) exerts its effects on eukaryotic cells. It details its primary action as a protein synthesis inhibitor, the cellular consequences, and its application as a powerful selection agent in genetic engineering.

Core Mechanism of Action: Inhibition of Protein Synthesis

G-418 is an aminoglycoside antibiotic that disrupts protein synthesis in eukaryotic cells by targeting the 80S ribosome .[1] Its mechanism is multifaceted, primarily interfering with the elongation phase of translation.[2][3][4]

Binding to the Ribosomal A-Site: G-418 binds with high affinity to the decoding center within helix 44 (h44) of the 18S rRNA component of the small ribosomal subunit (40S).[5] This region, known as the aminoacyl-tRNA acceptor site (A-site), is crucial for ensuring the fidelity of translation. The binding of G-418 induces a conformational change in the A-site.

Consequences of Ribosomal Binding: The interaction of G-418 with the ribosome leads to several distinct inhibitory effects:

-

Codon Misreading: The conformational change induced by G-418 disrupts the proofreading mechanism of the ribosome. This allows near-cognate aminoacyl-tRNAs to be accepted into the A-site, resulting in the misincorporation of incorrect amino acids into the nascent polypeptide chain.

-

Inhibition of Elongation: By interfering with the delicate process of codon-anticodon interaction, G-418 can stall the ribosome, thereby inhibiting the elongation of the polypeptide chain. Studies show that G-418 and similar aminoglycosides can inhibit translocation of peptidyl-tRNA, affecting an early stage of elongation.

-

Premature Termination (Nonsense Suppression): G-418 can induce the ribosome to read through premature termination codons (PTCs or nonsense mutations). Instead of terminating translation, the ribosome incorporates an amino acid at the stop codon and continues translation, a phenomenon known as "read-through." This property is an area of active research for therapies targeting genetic diseases caused by nonsense mutations.

The accumulation of non-functional, truncated, or misfolded proteins is ultimately cytotoxic, leading to cell death.

References

G-418 Disulfate: A Comprehensive Technical Guide for Researchers

G-418 disulfate, an aminoglycoside antibiotic, is a pivotal tool in modern molecular biology, primarily utilized for the selection of genetically engineered cells. This guide provides an in-depth overview of its mechanism of action, applications, and detailed protocols for its use in research settings, tailored for researchers, scientists, and drug development professionals.

Core Principles and Mechanism of Action

G-418, also known as Geneticin®, is produced by the bacterium Micromonospora rhodorangea.[1] Its cytotoxic effects stem from its ability to disrupt protein synthesis in both prokaryotic and eukaryotic cells.[2][3] G-418 binds to the 80S ribosomal subunit, thereby inhibiting the elongation step of polypeptide synthesis.[4][5] This disruption of protein production ultimately leads to cell death in non-resistant cells.

Resistance to G-418 is conferred by the neomycin resistance gene (neo) from transposons like Tn5 and Tn601. This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II). APH 3' II inactivates G-418 by phosphorylation, preventing it from binding to the ribosome and allowing protein synthesis to proceed normally. This principle forms the basis of its use as a powerful selection agent. Researchers can introduce a plasmid containing both a gene of interest and the neo gene into a population of cells. By subsequently treating the cell culture with G-418, only the cells that have successfully incorporated the plasmid will survive and proliferate.

Quantitative Data: Recommended Working Concentrations

The optimal concentration of G-418 for selection varies depending on the cell type, its metabolic rate, and growth conditions. Therefore, it is crucial to determine the minimum concentration required to kill non-transfected host cells, a process known as establishing a "kill curve," before initiating selection experiments. The following tables provide a summary of generally recommended concentration ranges for various cell types.

Table 1: G-418 Working Concentrations for Selection

| Cell Type | Selection Concentration (µg/mL) |

| Mammalian Cells | 100 - 2000 |

| Plant Cells | 10 - 100 |

| Yeast | 500 - 1000 |

| Bacteria and Algae | ≤ 5 |

| Dictyostelium | 10 - 100 |

Table 2: G-418 Concentrations for Mammalian Cell Culture

| Application | Concentration (µg/mL) |

| Selection | 400 - 1000 |

| Maintenance of Stable Cell Lines | 200 |

Experimental Protocols

Determining the Optimal G-418 Concentration (Kill Curve)

This protocol is essential to identify the lowest concentration of G-418 that effectively kills non-transfected cells within a reasonable timeframe (typically 5-7 days).

Methodology:

-

Cell Seeding: Plate the untransfected host cell line in a multi-well plate (e.g., 24-well plate) at a density that allows for logarithmic growth for several days. For adherent cells, aim for 20-25% confluency.

-

Incubation: Allow the cells to adhere and resume growth overnight.

-

G-418 Addition: The following day, replace the culture medium with fresh medium containing a range of G-418 concentrations. A typical range to test for mammalian cells is 100 µg/mL to 1400 µg/mL. It is crucial to include a no-antibiotic control.

-

Monitoring: Replenish the selective medium every 2-3 days and observe the cells daily for signs of cytotoxicity.

-

Analysis: Over a period of 7 to 14 days, determine the lowest concentration of G-418 that results in complete cell death. This concentration will be used for the selection of stably transfected cells. The effects of G-418 typically become apparent within two days, although cells may undergo up to two divisions in the presence of lethal doses.

Selection of Stably Transfected Mammalian Cells

This protocol outlines the procedure for selecting cells that have successfully integrated a plasmid containing the neo resistance gene.

Methodology:

-

Transfection: Transfect the host cell line with the plasmid vector containing the gene of interest and the neo gene using a suitable transfection method.

-

Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.

-

Initiation of Selection: After the recovery period, passage the cells into a fresh medium containing the predetermined optimal concentration of G-418. It is recommended to split the cells at a low density (e.g., not more than 25% confluency) as G-418 is most effective on actively dividing cells.

-

Maintenance and Observation: Replace the selective medium every 3-4 days to maintain the antibiotic pressure. Over the next 1 to 3 weeks, non-transfected cells will die, while resistant cells will survive and begin to form colonies (foci).

-

Isolation of Resistant Clones: Once colonies are visible, they can be individually isolated. Prepare a multi-well plate with a fresh selective medium. Carefully detach and transfer individual colonies to separate wells.

-

Expansion and Maintenance: Expand the isolated clones and continue to culture them in a maintenance medium containing a lower concentration of G-418 (e.g., 200 µg/mL for HeLa cells) to ensure the continued presence of the integrated plasmid.

Visualizations

Caption: Mechanism of G-418 action on protein synthesis.

Caption: Mechanism of G-418 resistance conferred by the neo gene.

Caption: Experimental workflow for selecting stable cell lines using G-418.

References

G-418 Disulfate Selection in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies underlying the use of G-418 disulfate for the selection of stably transfected mammalian cells. It covers the molecular mechanism of action, the basis of resistance, and detailed protocols for experimental application.

Core Principle of G-418 Selection

This compound, also known as geneticin, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea.[1][2][3][4] Its utility in molecular biology stems from its ability to kill eukaryotic cells, a feature that can be harnessed to select for cells that have been successfully engineered to express a specific resistance gene. This selection process is a cornerstone of stable cell line generation for applications ranging from basic research to large-scale protein production for biopharmaceuticals.

Mechanism of Action in Mammalian Cells

G-418 exerts its cytotoxic effects by inhibiting protein synthesis. Specifically, it binds to the 80S ribosomal subunit in eukaryotic cells.[5] This binding disrupts the elongation step of polypeptide synthesis, leading to the incorporation of incorrect amino acids and the production of non-functional, truncated proteins. The accumulation of these aberrant proteins ultimately triggers cell death. Cells that are actively dividing are more susceptible to the effects of G-418.

Mechanism of Resistance: The Role of Neomycin Phosphotransferase II (NPTII)

Resistance to G-418 is conferred by the expression of the neomycin phosphotransferase II (NPTII) enzyme, which is encoded by the neo gene. This gene is commonly derived from the bacterial transposon Tn5. The NPTII enzyme is an aminoglycoside 3'-phosphotransferase that inactivates G-418 through phosphorylation. It catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the G-418 molecule. This modification prevents G-418 from binding to the ribosome, thereby allowing protein synthesis to proceed normally in cells expressing the neo gene.

The following diagram illustrates the mechanism of G-418 action and the principle of resistance.

References

G-418 Disulfate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of G-418 disulfate. The information is curated for researchers, scientists, and professionals in drug development who utilize this aminoglycoside antibiotic as a selective agent in molecular and cell biology.

Chemical Properties and Structure

G-418, also known as Geneticin, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea. Its disulfate salt is commonly used in research settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Geneticin, G418 sulfate, Antibiotic G-418 |

| CAS Number | 108321-42-2[1] |

| Molecular Formula | C₂₀H₄₀N₄O₁₀ · 2H₂SO₄[1][2] |

| Molecular Weight | 692.71 g/mol [1][2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in water (up to 100 mg/mL) |

| Storage | Powder: 2-8°C; Stock solutions: -20°C for long-term storage |

G-418 belongs to the aminoglycoside class of antibiotics, characterized by amino sugars linked by glycosidic bonds. Its structure is similar to other aminoglycosides like neomycin and gentamicin. The presence of multiple amino and hydroxyl groups contributes to its solubility in aqueous solutions.

Mechanism of Action and Resistance

This compound is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its primary mechanism of action involves binding to the 80S ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. This binding event disrupts the fidelity and processivity of translation in several ways:

-

Mistranslation: G-418 induces misreading of the mRNA codon by the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Inhibition of Translocation: It interferes with the movement of the ribosome along the mRNA, a process known as translocation, thereby stalling protein elongation.

The accumulation of non-functional, truncated, or misfolded proteins, coupled with the general shutdown of protein synthesis, leads to cellular stress and ultimately cell death.

Resistance to G-418 is conferred by the neomycin resistance gene (neo), commonly found on bacterial transposons like Tn5. This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH(3')II), which inactivates G-418 by phosphorylation. In molecular biology applications, the neo gene is frequently incorporated into expression vectors. Cells that successfully integrate such vectors can express the APH(3')II enzyme, rendering them resistant to the cytotoxic effects of G-418 and allowing for their selection from a population of non-transfected cells.

Cellular Signaling Pathways Affected by G-418

The inhibition of protein synthesis by G-418 triggers a cascade of cellular stress responses, primarily culminating in apoptosis (programmed cell death). A key pathway implicated in G-418-induced cytotoxicity is the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR).

As depicted in Figure 1, the inhibition of protein synthesis and the resulting accumulation of misfolded proteins trigger ER stress. This, in turn, can lead to the release of cytochrome c from the mitochondria and the activation of a caspase cascade, ultimately resulting in apoptosis.

Experimental Protocols

Determination of Optimal G-418 Concentration (Kill Curve)

Before selecting for stably transfected cells, it is crucial to determine the minimum concentration of G-418 required to kill the non-transfected parental cell line. This is achieved by generating a "kill curve."

Methodology:

-

Cell Plating: Seed the parental cell line in a multi-well plate (e.g., 24-well) at a density that allows for several days of growth without reaching confluency.

-

G-418 Titration: The following day, replace the culture medium with fresh medium containing a range of G-418 concentrations. A typical starting range is 100 µg/mL to 1000 µg/mL. Include a no-antibiotic control.

-

Incubation and Observation: Incubate the cells and monitor them daily for signs of cytotoxicity (e.g., rounding, detachment, and cell death).

-

Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration.

-

Endpoint Analysis: After 7-14 days, determine the lowest concentration of G-418 that results in complete cell death. This concentration will be used for the selection of transfected cells.

Selection of Stably Transfected Cells

Methodology:

-

Transfection: Transfect the target cell line with the plasmid vector containing the neo resistance gene and the gene of interest.

-

Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

-

Selection: Replace the medium with a selective medium containing the predetermined optimal concentration of G-418.

-

Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until resistant colonies are visible (typically 1-3 weeks).

-

Isolation: Isolate and expand the resistant colonies to establish a stable cell line.

Verification of neo Gene Presence by PCR

To confirm the successful integration of the resistance gene, polymerase chain reaction (PCR) can be performed on genomic DNA isolated from the selected cell colonies.

Methodology:

-

Genomic DNA Extraction: Isolate genomic DNA from both the parental (non-transfected) and the G-418-resistant cells.

-

Primer Design: Design PCR primers that are specific to a region of the neo gene.

-

PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. Include a positive control (the plasmid vector) and a negative control (parental cell DNA).

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. A band of the expected size should be present in the lanes corresponding to the G-418-resistant cells and the positive control, but not in the parental cell lane.

Summary of Quantitative Data

Table 2: Recommended G-418 Concentrations for Selection in Various Cell Lines

| Cell Line | Species | Recommended Concentration (µg/mL) |

| HeLa | Human | 150-800 |

| 293 | Human | 500 |

| CHO | Hamster | 250-400 |

| BHK | Hamster | 500 |

| P3X63Ag.653 | Mouse | 400 |

| B16 | Mouse | 400-1000 |

| L929 | Mouse | 400 |

| 3T3 | Mouse | 300-1000 |

| Vero | Simian | 150-300 |

| COS | Simian | 400-100 |

| RAT1 | Rat | 400-700 |

| RAT2 | Rat | 200 |

| Note: These are starting recommendations. The optimal concentration should be determined experimentally for each cell line and specific experimental conditions. |

References

G-418 Disulfate: A Technical Guide to its Mechanism of Action in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-418 disulfate, commercially known as Geneticin®, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea.[1][2] Its potent activity against both prokaryotic and eukaryotic cells has established it as a crucial tool in molecular biology, primarily as a selective agent for genetically engineered cells.[1] This technical guide provides an in-depth exploration of the core mechanism by which G-418 inhibits protein synthesis, supplemented with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Protein Synthesis Inhibition

G-418 exerts its cytotoxic effects by directly targeting the ribosome, the cellular machinery responsible for protein synthesis. In eukaryotes, G-418 specifically binds to the 80S ribosome, interfering with the elongation step of translation.[2][3] This interaction disrupts the fidelity and processivity of the ribosome, leading to the inhibition of polypeptide chain elongation and ultimately, cell death.

The binding of G-418 to the ribosome induces a conformational change in the decoding center of the small ribosomal subunit. This alteration has two primary consequences:

-

Inhibition of Elongation: G-418 blocks the translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome. This effectively halts the process of adding new amino acids to the growing polypeptide chain.

-

Decreased Translational Fidelity: The conformational changes induced by G-418 can lead to the misreading of the mRNA codon by the tRNA. This results in the incorporation of incorrect amino acids into the polypeptide chain, leading to the production of non-functional or toxic proteins. This loss of fidelity also contributes to a phenomenon known as "translational readthrough," where the ribosome bypasses a normal stop codon, resulting in an extended, and often non-functional, protein.

Resistance to G-418 is conferred by the neomycin resistance gene (neo), which encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G-418 by phosphorylation, preventing it from binding to the ribosome.

Figure 1: Mechanism of this compound-mediated protein synthesis inhibition.

Quantitative Data: Efficacy and Working Concentrations

The effective concentration of G-418 for selecting resistant cells is highly dependent on the cell line, metabolic rate, growth conditions, and media components. Therefore, it is crucial to determine the optimal concentration for each experimental system by performing a kill curve titration.

| Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) | Reference |

| Mammalian Cells (general) | 100 - 2000 | 200 - 500 | |

| HeLa | 400 | 200 | |

| CHO | 400 - 1000 | 200 | |

| HEK293 | 200 - 800 | 100 - 400 | |

| Mouse Embryonic Stem Cells | 200 - 400 | 100 - 200 | |

| Bacteria & Algae | ≤ 5 | N/A |

Table 1: General working concentrations of this compound for various cell types.

| Cell Line | Readthrough Induction (Fold increase over untreated) | G-418 Concentration (µg/mL) | Reference |

| AD293 | ~5.5 | 1000 | |

| HeLa | ~8.8 | 300 | |

| C2C12 | ~6.6 | 300 | |

| N2a | ~2.2 | 300 |

Table 2: G-418 induced translational readthrough in various cell lines.

Experimental Protocols

Determining Optimal G-418 Concentration: The Kill Curve

A kill curve is a dose-response experiment essential for determining the minimum concentration of G-418 that effectively kills non-resistant cells within a specific timeframe (typically 7-14 days).

Methodology:

-

Cell Seeding: Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5 x 104 to 2 x 105 cells/mL). Incubate for 24 hours to allow for cell adherence.

-

G-418 Titration: Prepare a series of G-418 concentrations in complete culture medium. A common starting range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.

-

Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the different G-418 concentrations.

-

Incubation and Monitoring: Incubate the cells under standard conditions. Observe the cells daily for signs of toxicity (e.g., rounding, detachment, lysis).

-

Medium Replacement: Refresh the selective medium every 3-4 days.

-

Data Analysis: Determine the lowest concentration of G-418 that results in complete cell death within 7-14 days. This concentration is the optimal selection concentration.

Figure 2: Experimental workflow for a G-418 kill curve assay.

Stable Cell Line Selection

This protocol outlines the selection of stably transfected cells expressing a gene of interest along with the neomycin resistance gene.

Methodology:

-

Transfection: Transfect the target cell line with the plasmid vector containing the gene of interest and the neo resistance gene using a suitable transfection method.

-

Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium.

-

Selection: Passage the cells into fresh medium containing the predetermined optimal concentration of G-418. It is recommended to split the cells at a low density (e.g., 1:10 or 1:20) to allow for the growth of resistant colonies.

-

Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days. Non-resistant cells will gradually die off.

-

Colony Isolation: After 2-3 weeks, distinct colonies of resistant cells should be visible. These colonies can be individually isolated using cloning cylinders or by limiting dilution.

-

Expansion: Expand the isolated clones in selective medium to generate stable, monoclonal cell lines.

-

Maintenance of Stable Lines: Once a stable cell line is established, the concentration of G-418 can often be reduced for routine maintenance (see Table 1).

Downstream Cellular Effects and Signaling Pathways

The inhibition of protein synthesis by G-418 can trigger a cascade of downstream cellular events. One notable effect is the induction of a cellular stress response. The accumulation of misfolded proteins resulting from decreased translational fidelity can activate pathways such as the unfolded protein response (UPR).

Furthermore, general inhibition of protein synthesis is known to impact major signaling pathways that regulate cell growth, proliferation, and survival. Key pathways affected include:

-

PI3K/AKT/mTOR Pathway: This is a central signaling cascade that links growth factor signaling to the regulation of protein synthesis. Inhibition of protein synthesis can lead to feedback mechanisms that modulate the activity of this pathway. For instance, some studies have shown that inhibiting protein synthesis can lead to the activation of AKT. The mTOR complex 1 (mTORC1) is a critical downstream effector that directly phosphorylates key regulators of translation, and its activity is sensitive to cellular stress, including that induced by protein synthesis inhibitors.

Figure 3: Downstream consequences of G-418-induced protein synthesis inhibition.

Conclusion

This compound is a powerful tool for molecular and cellular biology, acting as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic systems. Its mechanism of action, centered on the disruption of ribosomal function, provides a robust basis for its use as a selection agent. A thorough understanding of its mechanism, coupled with careful optimization of its working concentration through kill curve analysis, is paramount for its successful application in generating stable cell lines and for its potential use in studying the cellular consequences of protein synthesis inhibition and translational readthrough. The intricate interplay between protein synthesis and major cellular signaling pathways highlights the broader implications of using G-418 and warrants careful consideration in the design and interpretation of experiments.

References

G-418 Disulfate vs. Geneticin: A Technical Guide to a Key Selection Antibiotic

An in-depth analysis for researchers, scientists, and drug development professionals.

In the realm of molecular biology and genetic engineering, the selection of successfully transfected or transduced cells is a critical step. Among the arsenal of selective agents, G-418 disulfate, often known by its trade name Geneticin®, stands out as a widely utilized aminoglycoside antibiotic. This technical guide provides a comprehensive overview of this compound and Geneticin, clarifying their relationship, detailing their mechanism of action, and offering practical guidance for their use in scientific research.

This compound and Geneticin: One and the Same

It is a common point of inquiry among researchers whether this compound and Geneticin are different compounds. To be precise, they are chemically identical. "Geneticin" is the registered trademark name under which this compound is sold by Thermo Fisher Scientific.[1] Other suppliers market the same chemical entity as this compound.[1] Therefore, for the purposes of experimental design and application, the two can be considered interchangeable, with the primary difference being the supplier and brand name.

G-418 is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea.[2][3] Its structure is similar to gentamicin B1.[4] The compound is supplied as a disulfate salt, which enhances its stability and solubility in aqueous solutions.

Mechanism of Action: Inhibition of Protein Synthesis

G-418 exerts its cytotoxic effects by inhibiting protein synthesis in both prokaryotic and eukaryotic cells. The antibiotic binds to the 80S ribosomal subunit in eukaryotic cells, disrupting the elongation step of polypeptide synthesis. This interference leads to the production of non-functional proteins and ultimately, cell death.

Resistance to G-418 is conferred by the neomycin resistance gene (neo), commonly found on transposons such as Tn5 and Tn601. This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G-418 by phosphorylation. This mechanism forms the basis of its use as a selectable marker. In a typical gene transfer experiment, a plasmid vector carrying the neo gene along with a gene of interest is introduced into host cells. Cells that successfully integrate the plasmid will express the APH 3' II enzyme, rendering them resistant to G-418. Untransfected cells, lacking the resistance gene, will be eliminated upon exposure to the antibiotic.

Figure 1: Mechanism of G-418 induced cell death.

Quantitative Data Summary

The efficacy of G-418 is dependent on its concentration and the specific cell line being used. The following tables provide a summary of key quantitative data for this compound/Geneticin.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | Geneticin | |

| CAS Number | 108321-42-2 | |

| Molecular Formula | C₂₀H₄₀N₄O₁₀ · 2H₂SO₄ | |

| Molecular Weight | 692.71 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | |

| Storage (Powder) | 2-8°C or 15-30°C | |

| Storage (Solution) | 2-8°C or -20°C |

Table 2: Recommended Working Concentrations for Selection

| Organism/Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) | Reference(s) |

| Bacteria | 5 | Not typically used | |

| Algae | ≤ 5 | Not typically used | |

| Yeast | 500 - 1000 | Not specified | |

| Plant Cells | 10 - 100 | 10 | |

| Mammalian Cells | 100 - 2000 | ≤ 50% of selection concentration | |

| CHO | 400 - 2000 | Not specified | |

| Jurkat | 750 | Not specified | |

| MCF-7 | 800 | Not specified | |

| PC3 | 1000 | Not specified |

Note: The optimal concentration for selection is cell-line dependent and should be determined empirically.

Experimental Protocols

Determining the Optimal G-418 Concentration: The Kill Curve

Prior to initiating a stable cell line selection experiment, it is crucial to determine the minimum concentration of G-418 that effectively kills non-transfected cells. This is achieved by performing a "kill curve" or dose-response experiment.

Methodology:

-

Cell Plating: Seed the parental (non-transfected) cell line into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment. A typical starting density for adherent cells is 0.8–3.0 x 10⁵ cells/mL, and for suspension cells is 2.5–5.0 x 10⁵ cells/mL.

-

Incubation: Allow the cells to adhere and recover overnight.

-

Antibiotic Addition: The following day, replace the culture medium with fresh medium containing a range of G-418 concentrations. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, 1200, and 1400 µg/mL. Include a "no antibiotic" control.

-

Monitoring: Incubate the cells and observe them daily for signs of cytotoxicity, such as detachment, rounding, and cell lysis.

-

Medium Replacement: Replace the selective medium every 2-3 days.

-

Endpoint Determination: Continue the experiment for 7 to 14 days, or until all cells in some wells are dead. The optimal concentration for selection is the lowest concentration that results in complete cell death within this timeframe.

Figure 2: Workflow for determining optimal G-418 concentration.

Stable Cell Line Selection

Once the optimal G-418 concentration is determined, you can proceed with selecting stably transfected cells.

Methodology:

-

Transfection: Transfect the target cells with the plasmid vector containing the gene of interest and the neomycin resistance gene.

-

Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

-

Selection: After the recovery period, replace the medium with fresh growth medium containing the pre-determined optimal concentration of G-418.

-

Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days. Non-transfected cells will gradually die off.

-

Colony Formation: Resistant cells will proliferate and form distinct colonies, which can typically be observed after 1-3 weeks.

-

Isolation and Expansion: Individual colonies can then be isolated, expanded, and screened for the expression of the gene of interest.

Conclusion

This compound and Geneticin are indispensable tools in modern molecular biology, enabling the efficient selection of genetically modified cells. Understanding that these are chemically identical entities is fundamental for their proper application. The key to successful selection lies in the empirical determination of the optimal antibiotic concentration for each specific cell line through a carefully executed kill curve experiment. By following the detailed protocols and understanding the mechanism of action outlined in this guide, researchers can confidently and effectively utilize G-418 to advance their scientific investigations.

References

G-418 Disulfate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

G-418 disulfate, an aminoglycoside antibiotic, is a critical tool in modern molecular biology and drug development, primarily utilized as a selective agent for eukaryotic cells that have been successfully transfected with a neomycin resistance gene (neo). Its efficacy and the reproducibility of experimental results are intrinsically linked to its stability and proper storage. This technical guide provides an in-depth overview of the stability profile of this compound and outlines best practices for its storage and handling.

Executive Summary

This compound is a robust molecule when stored under appropriate conditions. As a powder, it exhibits long-term stability at both room temperature and refrigerated conditions, provided it is kept dry. In solution, its stability is temperature-dependent, with frozen storage significantly extending its shelf-life. Preparation of sterile, buffered stock solutions is crucial for maintaining its activity. Adherence to recommended storage and handling protocols is paramount to ensure its potency and to obtain reliable and consistent results in cell culture applications.

Data Presentation: Stability and Storage Conditions

The following tables summarize the recommended storage conditions and stability of this compound in both powder and solution forms based on currently available data. It is important to note that while general stability periods are provided, quantitative data on the percentage of activity loss over time is not extensively published. Therefore, it is always recommended to refer to the manufacturer's certificate of analysis for lot-specific information.

Table 1: Stability of this compound Powder

| Storage Temperature | Recommended Duration | Key Considerations |

| Room Temperature | Up to 2 years[1] | Must be stored in a desiccated environment to prevent moisture uptake, which can decrease potency.[1] |

| 2-8°C | Up to 3 years[2] | Recommended for long-term storage to minimize any potential degradation. Keep away from bright light.[2] |

| -20°C | Not typically required | Powder is stable at warmer temperatures; freezing is not necessary for the solid form. |

Table 2: Stability of this compound Solutions

| Storage Temperature | Recommended Duration | Solvent/Buffer | Key Considerations |

| 37°C | 8-10 days[3] | Cell Culture Media | Relevant for the duration of selection experiments. |

| 2-8°C | Up to 12 months | Water, HEPES buffer | Protect from light. Solutions should be sterile-filtered. |

| -20°C | Up to 2 years | Water, HEPES buffer | Recommended for long-term storage. Aliquoting is advised to avoid repeated freeze-thaw cycles. |

| -80°C | 6 months | Water | Store under nitrogen and away from moisture for optimal stability. |

Experimental Protocols

Preparation of this compound Stock Solution

A crucial step in working with G-418 is the preparation of a sterile, concentrated stock solution.

Materials:

-

This compound powder

-

High-purity, sterile water or a buffered solution (e.g., 100 mM HEPES, pH 7.3)

-

Sterile conical tubes or vials

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

-

Dissolution: Reconstitute the powder with sterile water or buffer to the desired concentration, typically 50 mg/mL. Ensure complete dissolution.

-

Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Determination of Optimal G-418 Concentration: The Kill Curve Experiment

The optimal concentration of G-418 for selecting resistant cells is highly dependent on the cell line. Therefore, it is essential to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration that effectively kills non-transfected cells.

Methodology:

-

Cell Plating: Seed the parental (non-transfected) cell line in a multi-well plate (e.g., 24-well) at a consistent density.

-

G-418 Dilution Series: Prepare a series of G-418 concentrations in the appropriate cell culture medium. A typical range to test is from 100 µg/mL to 1000 µg/mL.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of G-418. Include a control well with no G-418.

-

Incubation and Observation: Incubate the cells under standard conditions and observe them daily for signs of cytotoxicity.

-

Medium Replacement: Replace the medium with freshly prepared G-418-containing medium every 2-3 days.

-

Endpoint Analysis: The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within a specified timeframe, typically 7 to 14 days. Cell viability can be assessed visually or by using a cell viability assay (e.g., MTT, Trypan Blue exclusion).

Visualizations

Experimental Workflow for a G-418 Kill Curve Assay

Caption: A flowchart illustrating the key steps in performing a kill curve experiment to determine the optimal G-418 concentration for cell selection.

Logical Relationship of G-418 Mechanism and Resistance

References

G-418 Antibiotic: A Technical Guide to Its Discovery, Origin, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-418, also known as Geneticin®, is a potent aminoglycoside antibiotic with a storied history in molecular biology and genetic engineering. Isolated from the bacterium Micromonospora rhodorangea, its primary mechanism of action involves the inhibition of protein synthesis in both prokaryotic and eukaryotic cells. This technical guide provides an in-depth exploration of the discovery and origin of G-418, its molecular mechanism of action, and detailed protocols for its application in cell culture, particularly for the selection of genetically modified cells. Quantitative data on its efficacy and optimal usage concentrations are presented in structured tables, and its mechanism and experimental workflows are visualized through detailed diagrams.

Discovery and Origin

The discovery of G-418 is rooted in the systematic screening of natural products for novel antimicrobial agents. In the mid-20th century, soil microorganisms were a primary focus for the discovery of new antibiotics.

The Producing Organism: Micromonospora rhodorangea

G-418 is a secondary metabolite produced by the Gram-positive bacterium Micromonospora rhodorangea.[1][2][3][4] This actinomycete is found in soil and aquatic environments and is known for its ability to produce a variety of bioactive compounds. The initial isolation and characterization of G-418 from fermentation broths of M. rhodorangea marked a significant advancement in the arsenal of available antibiotics, particularly for research applications.

Fermentation and Isolation

The production of G-418 is achieved through submerged fermentation of Micromonospora rhodorangea in a nutrient-rich medium. Following fermentation, the antibiotic is isolated and purified using a series of chromatographic techniques to yield a highly pure and potent product.

Mechanism of Action

G-418 exerts its cytotoxic effects by disrupting the process of protein synthesis. This inhibition occurs at the level of the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Targeting the 80S Ribosome

In eukaryotic cells, G-418 specifically targets the 80S ribosome.[5] It binds to a specific site on the small ribosomal subunit (40S), which is a crucial component of the ribosome's decoding center. This binding interferes with the fidelity of protein synthesis, primarily by inhibiting the elongation step of translation.

Inhibition of Polypeptide Elongation

The binding of G-418 to the ribosome induces conformational changes that disrupt the normal progression of the ribosome along the mRNA molecule. This interference leads to the premature termination of translation and the production of truncated, non-functional proteins, ultimately resulting in cell death.

Resistance Mechanism: The neo Gene

Resistance to G-418 is conferred by the neomycin resistance gene (neo), which is often carried on plasmids used for genetic engineering. This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH(3')II). This enzyme inactivates G-418 by catalyzing the phosphorylation of the antibiotic, thereby preventing it from binding to the ribosome and inhibiting protein synthesis. This resistance mechanism forms the basis of G-418's utility as a selectable marker.

Quantitative Data

The efficacy of G-418 varies depending on the target organism and cell type. The following tables summarize key quantitative data regarding its activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of G-418 against Various Microorganisms

| Organism Type | Species | MIC (µg/mL) |

| Bacteria | Escherichia coli | 5-10 |

| Bacillus subtilis | 8-16 | |

| Pseudomonas aeruginosa | >128 | |

| Yeast | Saccharomyces cerevisiae | 150-500 |

| Candida albicans | >500 | |

| Protozoa | Leishmania spp. | 10-50 |

| Trypanosoma cruzi | 5-20 |

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Recommended G-418 Concentrations for Selection of Mammalian Cell Lines

| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |

| HeLa | 400-600 | 200-300 |

| HEK293 | 400-500 | 200-250 |

| CHO | 400-1000 | 200-500 |

| NIH3T3 | 400-500 | 200 |

| Jurkat | 800-1000 | 400-500 |

| A549 | 600-800 | 300-400 |

| MCF-7 | 500-800 | 250-400 |

Note: The optimal concentration for each cell line should be determined empirically using a kill curve.

Experimental Protocols

Accurate and reproducible results with G-418 require careful optimization of experimental conditions. The following are detailed protocols for key applications.

Determination of Optimal G-418 Concentration (Kill Curve)

A kill curve is essential to determine the minimum concentration of G-418 required to kill non-transfected cells.

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

G-418 stock solution (e.g., 50 mg/mL in sterile water or PBS)

-

24-well tissue culture plate

-

Hemocytometer or automated cell counter

-

Trypan blue solution (for viability assessment)

Procedure:

-

Cell Seeding: Seed the parental cells in a 24-well plate at a density that allows for logarithmic growth for at least 7 days. A typical starting density is 5 x 10^4 cells/well. Incubate overnight to allow for cell attachment.

-

G-418 Dilution Series: Prepare a series of G-418 dilutions in complete culture medium. A common range to test is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.

-

Treatment: Aspirate the medium from the wells and replace it with the medium containing the different concentrations of G-418. Include a "no antibiotic" control.

-

Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

-

Medium Change: Replace the medium with fresh G-418-containing medium every 2-3 days.

-

Viability Assessment: After 7-10 days, determine the percentage of viable cells in each well. This can be done by trypsinizing the cells, staining with trypan blue, and counting using a hemocytometer.

-

Data Analysis: Plot the percentage of viable cells against the G-418 concentration. The optimal concentration for selection is the lowest concentration that results in 100% cell death within 7-10 days.

Selection of Stably Transfected Cells

This protocol outlines the steps for selecting cells that have successfully integrated a plasmid containing the neo resistance gene.

Materials:

-

Transfected cell population

-

Complete cell culture medium

-

G-418 stock solution

-

Optimal G-418 selection concentration (determined from the kill curve)

-

Cloning cylinders or a fluorescence-activated cell sorter (FACS) for isolating single colonies

Procedure:

-

Post-Transfection Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

-

Initiation of Selection: After the recovery period, replace the medium with complete culture medium containing the predetermined optimal concentration of G-418.

-

Maintenance of Selection: Continue to culture the cells in the G-418-containing medium, replacing the medium every 2-3 days.

-

Monitoring Cell Death: Over the next 1-2 weeks, non-transfected cells will die off, while resistant cells will survive and begin to form colonies.

-

Isolation of Resistant Colonies: Once visible colonies have formed, they can be isolated.

-

Cloning Cylinders: Place a sterile cloning cylinder over a single colony, add a small amount of trypsin to detach the cells, and transfer the cell suspension to a new culture dish.

-

FACS: If the transfected plasmid also contains a fluorescent reporter gene (e.g., GFP), resistant cells can be isolated using FACS.

-

-

Expansion of Clones: Expand the isolated clones in G-418-containing medium. It is advisable to maintain a lower "maintenance" concentration of G-418 in the culture medium to ensure the continued presence of the resistance gene.

Visualizations

Mechanism of Action of G-418

Caption: Mechanism of G-418 action on the 80S ribosome.

Experimental Workflow for Stable Cell Line Generation

Caption: Workflow for generating stable cell lines using G-418.

Conclusion

G-418 remains an indispensable tool in the field of molecular and cellular biology. Its discovery from Micromonospora rhodorangea and the elucidation of its mechanism of action have provided researchers with a powerful method for selecting and maintaining genetically modified eukaryotic cells. By understanding the principles of its function and adhering to optimized experimental protocols, scientists can effectively harness the capabilities of G-418 to advance their research endeavors. The quantitative data and visual guides presented in this document serve as a comprehensive resource for the successful application of this important antibiotic.

References

Methodological & Application

Application Notes and Protocols for G-418 Disulfate in Stable Cell Line Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-418 disulfate, an aminoglycoside antibiotic, is a widely used selective agent for the generation of stable mammalian cell lines.[1][2][3] Its mechanism of action involves the inhibition of protein synthesis in both prokaryotic and eukaryotic cells by binding to 80S ribosomes and blocking the elongation step of polypeptide synthesis.[2][4] Resistance to G-418 is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G-418 by phosphorylation, allowing cells that have successfully integrated the neo gene, typically co-transfected with a gene of interest, to survive and proliferate in a selective environment.

The generation of stable cell lines is a cornerstone of modern biological research and drug development, providing a consistent and reproducible cellular model for studying gene function, producing recombinant proteins, and for use in high-throughput screening assays. This document provides detailed protocols for the use of this compound in creating these critical research tools.

Mechanism of Action of G-418 and Resistance

G-418 interferes with protein synthesis by causing mistranslation and premature termination of translation. The neo gene product, aminoglycoside 3'-phosphotransferase, counteracts this by modifying G-418, rendering it unable to bind to the ribosome. This allows for the selective growth of cells that have incorporated the plasmid containing the neo gene into their genome.

Caption: Mechanism of G-418 action and resistance.

Experimental Protocols

The successful generation of a stable cell line using G-418 selection is a multi-step process that requires careful optimization. The key stages include determining the optimal G-418 concentration through a kill curve, transfection of the target cells, selection of resistant colonies, and subsequent isolation and expansion of clonal cell lines.

Protocol 1: Determination of Optimal G-418 Concentration (Kill Curve)

It is crucial to determine the minimum concentration of G-418 that effectively kills non-transfected cells for each specific cell line, as susceptibility can vary significantly. This is achieved by performing a kill curve.

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 50 mg/mL in sterile water or PBS)

-

24-well or 12-well tissue culture plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Plating: Seed the parental cells into a 24-well plate at a density that allows for several days of growth without reaching confluency (e.g., 5 x 10^4 to 2 x 10^5 cells/mL). Prepare enough wells to test a range of G-418 concentrations in duplicate.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.

-

G-418 Addition: The following day, replace the medium with fresh medium containing serial dilutions of G-418. A common starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.

-

Monitoring: Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

-

Medium Change: Refresh the selective medium every 2-3 days.

-

Endpoint Determination: The optimal concentration is the lowest concentration of G-418 that results in complete cell death of the non-transfected cells within 7 to 14 days.

Data Presentation: G-418 Kill Curve Example

| G-418 Concentration (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |

| 0 | 100 | 100 | 100 | 100 |

| 50 | 90 | 70 | 50 | 30 |

| 100 | 80 | 50 | 20 | 5 |

| 200 | 60 | 20 | 5 | 0 |

| 400 | 30 | 5 | 0 | 0 |

| 600 | 10 | 0 | 0 | 0 |

| 800 | 5 | 0 | 0 | 0 |

| 1000 | 0 | 0 | 0 | 0 |

In this example, 400 µg/mL would be the optimal concentration for selection, as it is the lowest concentration that causes complete cell death by day 10.

Protocol 2: Generation of Stable Cell Lines

Materials:

-

Target cell line

-

Expression vector containing the gene of interest and the neo resistance gene

-

Transfection reagent

-

Complete cell culture medium

-

This compound at the predetermined optimal concentration

-

Cloning cylinders or a fluorescence-activated cell sorter (FACS)

Procedure:

-

Transfection: Transfect the target cells with the expression vector using your laboratory's standard protocol. Include a negative control (mock transfection or transfection with a vector lacking the neo gene).

-

Recovery: After transfection, allow the cells to recover and express the neomycin resistance gene for 24-48 hours in a non-selective medium.

-

Selection: After the recovery period, replace the medium with a fresh complete medium containing the optimal concentration of G-418 determined from the kill curve.

-

Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days. Widespread cell death of non-transfected cells should be observed within the first week.

-

Colony Formation: Resistant cells will begin to form distinct colonies over a period of 1 to 3 weeks.

-

Clonal Isolation:

-

Cloning Cylinders: Once colonies are visible, use sterile cloning cylinders to isolate individual colonies.

-

Limiting Dilution: Alternatively, trypsinize the mixed population of resistant cells and re-plate at a very low density (e.g., 0.5 cells/well) in 96-well plates to isolate single clones.

-

FACS: If the expression vector also contains a fluorescent marker, use FACS to sort and plate single, fluorescently positive cells into 96-well plates.

-

-

Expansion and Characterization: Expand the isolated clones and characterize them for the expression of the gene of interest. It is recommended to maintain the stable cell line in a medium containing a lower concentration of G-418 (maintenance dose, typically 50% of the selection dose) to prevent the loss of the integrated plasmid.

Caption: Workflow for generating a stable cell line.

Data Presentation: Recommended G-418 Concentrations for Common Cell Lines

The optimal G-418 concentration is highly cell-line dependent. The following table provides a summary of suggested starting concentrations for several commonly used cell lines. It is always recommended to perform a kill curve for your specific cell line and G-418 lot.

| Cell Line | Recommended Selection Concentration (µg/mL) | Recommended Maintenance Concentration (µg/mL) |

| HEK293 | 500 | 250 |

| CHO-K1 | 400-1000 | 200-500 |

| HeLa | 400-500 | 200-250 |

| Jurkat | 750 | 375 |

| MCF-7 | 800 | 400 |

| HT1080 | 250 | 125 |

| PC3 | 1000 | 500 |

Troubleshooting

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No colonies appear after selection | - Low transfection efficiency.- G-418 concentration is too high.- Cells were not healthy at the time of transfection. | - Optimize transfection protocol.- Perform a new kill curve with a lower range of G-418 concentrations.- Ensure cells are in the logarithmic growth phase and have a low passage number. |

| All cells die, including the transfected ones | - G-418 concentration is too high.- Insufficient recovery time after transfection. | - Re-evaluate the optimal G-418 concentration with a kill curve.- Extend the recovery period to 48-72 hours before adding G-418. |

| High number of non-transfected "false positive" colonies | - G-418 concentration is too low.- G-418 has lost its potency.- High cell density leading to cross-protection. | - Increase the G-418 concentration.- Use a fresh stock of G-418; store aliquots at -20°C.- Plate cells at a lower density during selection. |

| Loss of transgene expression over time | - Gene silencing (methylation).- Instability of the integrated gene. | - Re-clone the cell line and select for high-expressing clones.- Maintain a low, continuous selection pressure with a maintenance dose of G-418. |

Conclusion

The generation of stable cell lines using this compound is a powerful and routine technique in modern cell biology. By carefully optimizing the selection conditions, particularly the G-418 concentration, researchers can reliably generate robust and reproducible cellular models for a wide array of applications. Adherence to the detailed protocols and troubleshooting guides presented in these application notes will significantly increase the success rate of stable cell line generation.

References

Application Notes and Protocols for G-418 Disulfate Selection of Transfected CHO Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-418 disulfate, commonly known as Geneticin®, is an aminoglycoside antibiotic used as a selective agent in molecular biology and cell culture.[1][2] It is particularly valuable for the selection and maintenance of stably transfected mammalian cells, including Chinese Hamster Ovary (CHO) cells, which are a cornerstone in the production of recombinant therapeutic proteins. G-418 functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, ultimately leading to cell death in non-resistant cells.[3][4]

Resistance to G-418 is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II).[5] This enzyme inactivates G-418 by phosphorylation, allowing cells that have successfully integrated a plasmid containing the neo gene to survive and proliferate in a culture medium containing G-418. This application note provides detailed protocols for determining the optimal G-418 concentration for CHO cells and for the subsequent selection of stably transfected CHO cell lines.

Mechanism of Action

G-418 disrupts protein synthesis by binding to the 80S ribosomal subunit in eukaryotic cells. This interference inhibits the elongation step of polypeptide synthesis, causing mistranslation and premature termination of translation, which results in the production of non-functional proteins and subsequent cell death. Cells expressing the neo gene produce aminoglycoside phosphotransferase, which transfers a phosphate group to G-418, thereby inactivating the antibiotic and allowing for normal protein synthesis to proceed.

Data Presentation: G-418 Concentration and Experimental Timelines

The optimal concentration of G-418 for selection is highly dependent on the specific CHO cell line, its metabolic rate, growth conditions, and the potency of the G-418 batch. Therefore, it is crucial to perform a kill curve experiment for each new cell line or batch of G-418. Below is a summary of typical concentration ranges and timelines for G-418 selection in CHO cells.

| Parameter | Recommended Range | Notes |

| G-418 Stock Solution Concentration | 50 mg/mL | Dissolved in water or PBS, sterile filtered, and stored at -20°C. |

| Kill Curve Concentration Range for CHO Cells | 100 - 1400 µg/mL | A wide range should be tested to determine the minimal lethal dose. |

| Optimal Selection Concentration for CHO Cells | 200 - 800 µg/mL | This is the lowest concentration that kills all non-transfected cells within 7-14 days. |

| Maintenance Concentration for Stable CHO Cell Lines | 200 µg/mL | A lower concentration is often sufficient to maintain selective pressure after initial selection. |

| Time for Kill Curve Experiment | 7 - 14 days | Observe cells regularly to determine the rate of cell death. |

| Time for Stable Clone Selection | 1 - 3 weeks | Resistant colonies should become visible within this timeframe. |

| Post-Transfection Recovery Period | 24 - 48 hours | Allow cells to express the resistance gene before adding G-418. |

| Frequency of Media Change with G-418 | Every 2 - 4 days | To maintain the selective pressure and replenish nutrients. |

Experimental Protocols

Protocol 1: Determining the Optimal G-418 Concentration (Kill Curve)

This protocol is essential to determine the minimum concentration of G-418 that effectively kills non-transfected CHO cells.

Materials:

-

Parental (non-transfected) CHO cells

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound stock solution (50 mg/mL)

-

24-well tissue culture plates

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Cell Seeding:

-

The day before starting the selection, seed the parental CHO cells into a 24-well plate at a density that allows them to reach approximately 80% confluency within 24 hours. It is advisable to test a few different seeding densities.

-

-

Preparation of G-418 Dilutions:

-

On the day of the experiment, prepare a series of G-418 dilutions in complete culture medium. A suggested range for CHO cells is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL. Prepare these dilutions in sterile microcentrifuge tubes.

-

-

Application of G-418:

-

After 24 hours of incubation, aspirate the medium from the cells.

-

Add 500 µL of each G-418 dilution to duplicate or triplicate wells. Include a "no antibiotic" control.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Examine the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

-

-

Media Changes:

-

Replace the selective medium every 2-3 days with freshly prepared G-418 dilutions.

-

-

Determining the Optimal Concentration:

-

The optimal concentration is the lowest concentration of G-418 that results in the death of all cells within 7 to 14 days. This concentration will be used for the selection of stably transfected cells.

-

Protocol 2: Selection of Stably Transfected CHO Cells

This protocol describes the process of selecting CHO cells that have been successfully transfected with a plasmid containing the neomycin resistance gene.

Materials:

-

Transfected CHO cells

-

Complete culture medium

-

G-418 stock solution (50 mg/mL)

-

Optimal G-418 selection medium (determined from the kill curve)

-

Tissue culture plates/flasks

Procedure:

-

Post-Transfection Recovery:

-

After transfecting the CHO cells with the desired plasmid, allow the cells to recover and express the neomycin resistance gene for 24 to 48 hours in a non-selective complete culture medium.

-

-

Initiation of Selection:

-

After the recovery period, passage the cells into fresh culture vessels with the complete culture medium containing the predetermined optimal concentration of G-418. It is important to split the cells at a low density (e.g., not more than 25% confluent) as G-418 is most effective on actively dividing cells.

-

-

Maintenance of Selection:

-

Continue to culture the cells in the selective medium, replacing the medium every 3-4 days to maintain the antibiotic concentration and replenish nutrients.

-

-

Observation and Isolation of Resistant Colonies:

-

Over the next 1 to 3 weeks, non-transfected cells will die, while stably transfected cells will survive and proliferate to form distinct colonies (foci).

-

Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution to establish monoclonal stable cell lines.

-

-

Expansion and Maintenance of Stable Clones:

-

Expand the isolated clones in the selective medium. Once a stable cell line is established, the G-418 concentration can often be reduced for routine maintenance (e.g., 200 µg/mL).

-

Visualizations

Caption: Workflow for generating stable CHO cell lines using G-418 selection.

Caption: Mechanism of G-418 action and resistance in transfected cells.

References

Application Notes: G-418 Disulfate for Selectable Marker Studies in Yeast Genetics

Introduction

G-418 disulfate, also known as geneticin, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea.[1][2] It is a powerful tool in molecular biology for the selection of genetically modified cells, including yeast.[1][3] G-418 inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosome and blocking the elongation step of polypeptide synthesis.[1] This cytotoxic effect allows for the selection of cells that have been successfully transformed with a vector carrying a specific resistance gene.

Resistance to G-418 is conferred by the neomycin resistance gene (neo), often found on transposons like Tn5 and Tn903. This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH), which inactivates G-418 through phosphorylation, rendering the antibiotic unable to bind to the ribosome. This dominant selection method is particularly useful as it does not require specific auxotrophic mutant host strains.

Applications in Yeast Genetics

-

Selection of Transformants: The primary application is the selection of yeast cells (Saccharomyces cerevisiae, Pichia pastoris, etc.) that have successfully incorporated a plasmid containing the neo resistance cassette (e.g., kanMX).

-

Gene Knockout and Gene Tagging: G-418 is widely used in gene deletion and tagging strategies where the neo cassette is integrated into the yeast genome, replacing or appending a target gene.

-

Multi-Copy Strain Selection: In organisms like Pichia pastoris, there is a strong correlation between the level of G-418 resistance and the copy number of the integrated expression vector. This allows for the screening and isolation of clones with multiple integrated copies of a gene of interest, which can lead to higher protein expression levels.

Quantitative Data Summary

The optimal concentration of this compound for selection varies significantly depending on the yeast species, strain, and media composition. It is crucial to perform a kill curve experiment to determine the minimum concentration required to effectively kill non-transformed cells for each specific experimental setup.

Table 1: Recommended this compound Working Concentrations for Yeast

| Yeast Species | Media Type | Typical Selection Concentration (µg/mL) | Notes |

| Saccharomyces cerevisiae | Rich Media (e.g., YPD) | 200 - 300 | Standard concentration for routine selection. |

| Saccharomyces cerevisiae | Synthetic/Defined Media | 400 - 600 | Higher concentration is often needed. Efficacy can be reduced by ammonium sulfate and high salt concentrations. |

| Pichia pastoris | Rich Media (e.g., YPD) | 250 - 4000 | Concentration is titrated to select for single or multi-copy integrants. Resistance up to 4000 µg/mL can indicate 7-12 copies. |

Note: The potency of G-418 powder can vary between lots. Always refer to the manufacturer's certificate of analysis to prepare stock solutions based on biological activity (µg/mg) rather than by weight alone.

Visualizations

Mechanism of Action and Resistance

Caption: Mechanism of G-418 cytotoxicity and neo-mediated resistance.

Experimental Workflow

Caption: Workflow for G-418 selection of yeast transformants.

Experimental Protocols

Protocol 1: Preparation of G-418 Stock Solution and Selection Plates

A. G-418 Stock Solution (50 mg/mL active concentration)

-

Weigh the appropriate amount of this compound powder. Note: The potency (activity) can vary. Use the following formula based on the activity specified by the manufacturer (e.g., 750 µg/mg): Actual Weight (mg) = [Desired Concentration (mg/mL) / Activity (mg/mg)] x Final Volume (mL) Example: For a 50 mg/mL active stock in 10 mL with 750 µg/mg potency (0.75 mg/mg): (50 / 0.75) x 10 = 666.7 mg.

-

Dissolve the powder in sterile, nuclease-free water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot into sterile microcentrifuge tubes and store at -20°C for long-term storage (up to 2 years) or at 4°C for short-term use (up to 1 year).

B. YPD-G418 Selection Plates

-

Prepare 1 liter of YPD agar medium (10g Yeast Extract, 20g Peptone, 20g Agar, add water to 950 mL).

-

Autoclave the solution.

-

Separately, prepare and autoclave a 20% glucose solution (100g in 500mL). Add 100 mL of the sterile glucose solution to the autoclaved YPD base.

-

Cool the YPD agar in a 55°C water bath.

-

Once cooled, add the appropriate volume of the 50 mg/mL G-418 stock solution and mix thoroughly by swirling. For a final concentration of 200 µg/mL, add 4 mL of stock solution per liter of media.

-

Pour approximately 25 mL of the medium into sterile petri dishes and allow them to solidify.

-

Store the plates at 4°C for up to several months.

Note on Synthetic Media: If preparing synthetic dropout plates, use monosodium glutamate as the nitrogen source instead of ammonium sulfate, as the latter can inhibit G-418 uptake.

Protocol 2: Selection of Yeast Transformants

This protocol follows a standard Lithium Acetate (LiAc)/PEG transformation method.

-

Perform the yeast transformation protocol to introduce the neo resistance plasmid into competent yeast cells.

-

After the heat shock step, centrifuge the cells and remove the transformation mix.

-

Recovery Step: Resuspend the cell pellet in 1-3 mL of sterile liquid YPD medium. Incubate with shaking at 30°C for 3 to 18 hours. This recovery period is critical to allow for the expression of the aminoglycoside phosphotransferase enzyme before exposing the cells to the antibiotic.

-

After recovery, pellet the cells by centrifugation and resuspend them in a smaller volume (e.g., 200 µL) of sterile water.

-

Spread 100-200 µL of the cell suspension onto YPD-G418 selection plates.

-

Incubate the plates at 30°C for 2-4 days, until colonies appear. Only yeast cells that have successfully incorporated and expressed the neo gene will form colonies.

Protocol 3: Determining Optimal G-418 Concentration (Kill Curve)

-

Grow a culture of the non-transformed parental yeast strain in YPD medium to mid-log phase.

-

Prepare a series of YPD-G418 plates with a range of G-418 concentrations. For S. cerevisiae, a suitable range would be 0, 50, 100, 200, 300, 400, and 500 µg/mL.

-

Plate a consistent number of cells (e.g., 10⁴ to 10⁵) from the liquid culture onto each plate.

-

Incubate the plates at 30°C and monitor growth daily for up to one week.

-

The optimal concentration for selection is the lowest concentration that completely inhibits the growth of the non-transformed parental strain. This concentration should be used for subsequent selection experiments.

References

Application Note: Determining Optimal G-418 Concentration for Stable Cell Line Selection using a Kill Curve Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-418, also known as Geneticin®, is an aminoglycoside antibiotic used as a selective agent in molecular biology and cell culture.[1][2][3] Its mechanism of action involves the inhibition of protein synthesis by binding to the 80S ribosomal subunit, which disrupts the elongation step in both prokaryotic and eukaryotic cells.[4][5] Resistance to G-418 is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II) that inactivates G-418 through phosphorylation. This selection system is widely used to establish stable mammalian cell lines that have been successfully transfected with a plasmid carrying the neo gene alongside a gene of interest.

The optimal concentration of G-418 for selection varies significantly depending on the cell line, its metabolic rate, growth conditions, and even the lot of G-418 used. Therefore, it is crucial to perform a kill curve assay to determine the minimum concentration of G-418 that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days). This application note provides a detailed protocol for performing a G-418 kill curve assay to identify the optimal concentration for stable cell line generation.

Experimental Protocol: G-418 Kill Curve Assay

This protocol outlines the steps to determine the optimal G-418 concentration for a specific mammalian cell line.

2.1. Materials

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

G-418 sulfate, sterile-filtered solution (e.g., 50 mg/mL stock)

-

Phosphate-buffered saline (PBS), sterile

-